N-(4-Chloro-3-methylphenyl)phosphoramidic acid
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Overview
Description
N-(4-Chloro-3-methylphenyl)phosphoramidic acid is an organic compound characterized by the presence of a phosphoramidic acid group attached to a 4-chloro-3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methylphenyl)phosphoramidic acid typically involves the reaction of 4-chloro-3-methylaniline with phosphoric acid derivatives. One common method is the reaction of 4-chloro-3-methylaniline with phosphorus oxychloride (POCl₃) under controlled conditions to form the corresponding phosphoramidic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-methylphenyl)phosphoramidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphoramidic acids.
Scientific Research Applications
N-(4-Chloro-3-methylphenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methylphenyl)phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylbenzoic acid: Another structurally similar compound with a carboxylic acid group instead of a phosphoramidic acid group.
Uniqueness
N-(4-Chloro-3-methylphenyl)phosphoramidic acid is unique due to the presence of the phosphoramidic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112261-12-8 |
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Molecular Formula |
C7H9ClNO3P |
Molecular Weight |
221.58 g/mol |
IUPAC Name |
(4-chloro-3-methylanilino)phosphonic acid |
InChI |
InChI=1S/C7H9ClNO3P/c1-5-4-6(2-3-7(5)8)9-13(10,11)12/h2-4H,1H3,(H3,9,10,11,12) |
InChI Key |
SWTMXTYNRSGLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NP(=O)(O)O)Cl |
Origin of Product |
United States |
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